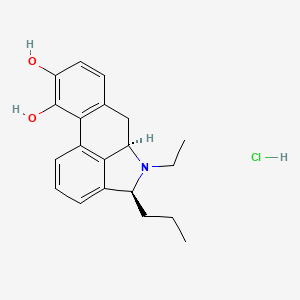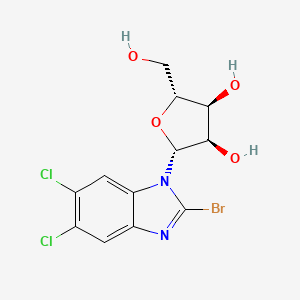![molecular formula C19H27NO4S B10826755 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate is a complex organic compound with a unique structure that combines bicyclic and sulfinyl functionalities. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic azabicyclo[2.2.2]octane ring system, followed by the introduction of the sulfinyl and phenylbutanoate moieties. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic ring system through intramolecular cyclization.
Sulfinylation: Introduction of the sulfinyl group using sulfinylating agents under controlled conditions.
Esterification: Formation of the ester linkage with the phenylbutanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for cyclization and sulfinylation steps, as well as advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under oxidative conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thioether.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thioether derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate can be compared with other similar compounds, such as:
Bicyclic Amines: Compounds with similar bicyclic structures but different functional groups.
Sulfinyl Derivatives: Compounds with sulfinyl groups but different core structures.
Phenylbutanoates: Compounds with phenylbutanoate moieties but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H27NO4S |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19-,25?/m0/s1 |
InChI-Schlüssel |
VGXACJMXDYPFDB-QLQJMHCHSA-N |
Isomerische SMILES |
CS(=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 |
Kanonische SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B10826692.png)
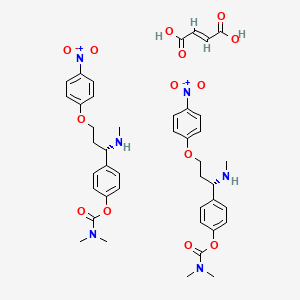
![1-Azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826710.png)


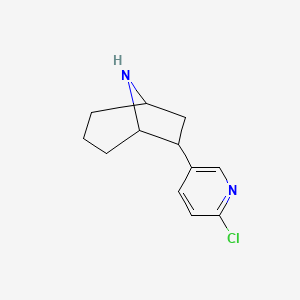
![methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)
![1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B10826726.png)
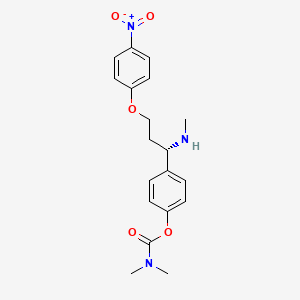
![(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10826766.png)
![Methanesulfonate;trimethyl-[2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826767.png)
